2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate
CAS No.:
Cat. No.: VC13782810
Molecular Formula: C27H25N3O6
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25N3O6 |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C27H25N3O6/c31-23(10-5-11-27(35)36-30-25(33)14-15-26(30)34)28-17-16-24(32)29-18-21-8-2-1-6-19(21)12-13-20-7-3-4-9-22(20)29/h1-4,6-9H,5,10-11,14-18H2,(H,28,31) |
| Standard InChI Key | SNBZBHTXJNHQBJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Introduction
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is a complex organic compound with a molecular structure that incorporates both pyrrolidine and dibenzazocine moieties. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications.
Key Features:
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred based on its components.
-
Synonyms: Specific synonyms are not listed in the search results, but it is referred to by its full chemical name.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrolidine and dibenzazocine components, followed by their coupling. Specific synthesis protocols are not detailed in the available literature, but they likely involve standard organic chemistry techniques such as esterification and amide formation reactions.
Data Table: Available Information
| Property | Value/Description |
|---|---|
| CAS Number | 1269997-07-0 |
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Synonyms | Not listed |
| Availability | Commercially available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume